molecular formula C20H14O2 B14166057 Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- CAS No. 93673-36-0

Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans-

Cat. No.: B14166057
CAS No.: 93673-36-0
M. Wt: 286.3 g/mol
InChI Key: FKKLORIUOJKOOS-WOJBJXKFSA-N
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Description

Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans-: is a complex organic compound with a unique structure It is a derivative of benzaceanthrylene, featuring a dihydrodiol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- typically involves the hydrogenation of benzaceanthrylene. The reaction conditions often include the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The dihydrodiol group is introduced through a dihydroxylation reaction, which can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- undergoes various chemical reactions, including:

    Oxidation: The dihydrodiol group can be oxidized to form diketones.

    Reduction: The compound can be reduced to form tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of tetrahydro derivatives.

    Substitution: Formation of acylated benzaceanthrylene derivatives.

Scientific Research Applications

Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- involves its interaction with specific molecular targets. The dihydrodiol group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo metabolic activation to form reactive intermediates that interact with DNA and proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzaceanthrylene: The parent compound without the dihydrodiol group.

    Dihydrobenzaceanthrylene: A reduced form of benzaceanthrylene.

    Benzaceanthrylene-1,2-dione: An oxidized form of benzaceanthrylene.

Uniqueness

Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- is unique due to its dihydrodiol functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

93673-36-0

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

(1R,2R)-1,2-dihydrobenzo[j]aceanthrylene-1,2-diol

InChI

InChI=1S/C20H14O2/c21-19-15-7-3-5-12-10-16-13-6-2-1-4-11(13)8-9-14(16)18(17(12)15)20(19)22/h1-10,19-22H/t19-,20-/m1/s1

InChI Key

FKKLORIUOJKOOS-WOJBJXKFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3[C@H]([C@@H]5O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3C(C5O)O

Origin of Product

United States

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